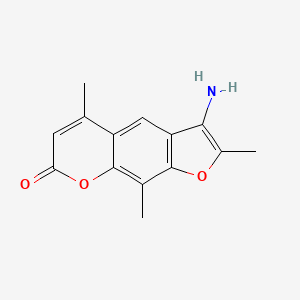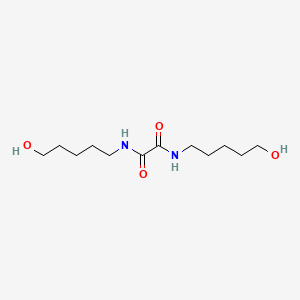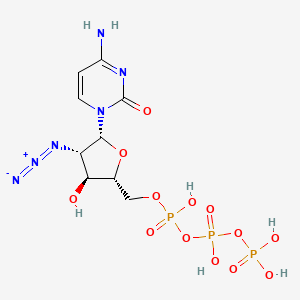![molecular formula C16H20BrNS B14432957 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-98-2](/img/structure/B14432957.png)
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a phenylbutyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide typically involves the quaternization of 2-[(4-phenylbutyl)sulfanyl]pyridine with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The phenylbutyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are typically employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide or hydroxide salts.
科学的研究の応用
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound may exhibit antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and ionic liquids.
作用機序
The mechanism of action of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering protein conformation.
Similar Compounds:
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: A pyridinium-based compound used in oral care products.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase-transfer catalyst.
Uniqueness: this compound is unique due to its specific combination of a pyridinium ion and a phenylbutyl sulfanyl group. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
特性
| 77148-98-2 | |
分子式 |
C16H20BrNS |
分子量 |
338.3 g/mol |
IUPAC名 |
1-methyl-2-(4-phenylbutylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C16H20NS.BrH/c1-17-13-7-5-12-16(17)18-14-8-6-11-15-9-3-2-4-10-15;/h2-5,7,9-10,12-13H,6,8,11,14H2,1H3;1H/q+1;/p-1 |
InChIキー |
ZCYQUHCVDCBJIF-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC=C1SCCCCC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

